N-Phenylethylenediamine

Catalog No.
S1538804
CAS No.
1664-40-0
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylethylenediamine

CAS Number

1664-40-0

Product Name

N-Phenylethylenediamine

IUPAC Name

N'-phenylethane-1,2-diamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2

InChI Key

OCIDXARMXNJACB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCN

Canonical SMILES

C1=CC=C(C=C1)NCCN

Synthesis of other chemicals

N-Phenylethylenediamine is a versatile building block used in the synthesis of various other chemicals, including:

  • Pharmaceuticals: It serves as a precursor for the synthesis of some pharmaceuticals, such as antihistamines and decongestants. However, due to potential health concerns, its use in the production of finished drug products is generally discouraged. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
  • Dyes and pigments: N-Phenylethylenediamine is a component in the production of certain dyes and pigments. Source: PubChem, N-Phenylethylenediamine:
  • Polymers: It can be used as a crosslinking agent in the production of some polymers. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:

Complexation agent

N-Phenylethylenediamine can act as a chelating agent, forming complexes with metal ions. This property makes it useful in various research applications, such as:

  • Separation science: It can be used to separate and purify metals from mixtures. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
  • Catalysis: N-Phenylethylenediamine can be incorporated into catalysts for various chemical reactions. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:

N-Phenylethylenediamine is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of approximately 136.19 g/mol. It is classified as a diamine due to the presence of two amine functional groups. This compound appears as a colorless to light yellow liquid and is known for its distinctive aromatic properties, attributed to the phenyl group attached to the ethylenediamine backbone. N-Phenylethylenediamine is commonly used in various chemical applications, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds .

N-PED is considered a mild irritant and can cause skin and eye irritation upon contact []. It is also a suspected respiratory irritant. Here's a summary of the safety hazards:

  • Toxicity: Limited data available on oral or inhalation toxicity. However, skin contact can cause irritation [].
  • Flammability: Flammable liquid with a flash point of 110 °C [].
  • Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling N-PED.
  • Avoid skin and eye contact.
  • Work in a well-ventilated area.
  • Properly dispose of waste according to local regulations.
Typical of primary amines, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Undergoing alkylation with alkyl halides to produce N-alkyl derivatives.
  • Condensation Reactions: It can condense with aldehydes or ketones to form imines or Schiff bases.
  • Complex Formation: N-Phenylethylenediamine can act as a ligand in coordination chemistry, forming complexes with transition metals, which have applications in catalysis and materials science .

Research indicates that N-Phenylethylenediamine exhibits various biological activities. It has been studied for its potential as a ligand in biochemical systems and has shown some inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism. Additionally, it has been investigated for its role in complexing metal ions, which can influence biological pathways involving metal-dependent enzymes .

N-Phenylethylenediamine can be synthesized through several methods:

  • Reduction of Nitro Compounds: Reducing nitrophenyl compounds using catalytic hydrogenation or chemical reducing agents.
  • Direct Amination: Reacting phenylacetylene with ammonia under specific conditions to yield N-phenylethylenediamine.
  • Sonochemical Methods: Recent studies have explored sonochemical approaches that allow for rapid synthesis using water as a solvent, yielding high purity products efficiently .

N-Phenylethylenediamine finds applications across various fields:

  • Dyes and Pigments: It is utilized in the production of azo dyes and other coloring agents.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Polymer Chemistry: It is used in the formulation of polyurethanes and other polymers due to its reactivity with isocyanates .
  • Analytical Chemistry: Employed as a reagent in analytical methods for detecting metal ions through complexation.

Interaction studies involving N-Phenylethylenediamine have primarily focused on its complexation with metal ions. These studies reveal that the compound can form stable complexes with various transition metals, which are relevant for applications in catalysis and materials science. The ligand properties of N-Phenylethylenediamine make it suitable for designing new catalysts and materials with specific properties tailored for industrial applications .

Several compounds share structural similarities with N-Phenylethylenediamine, each exhibiting unique properties and applications:

Compound NameCAS NumberSimilarityUnique Features
N,N-Dimethylaniline121-69-70.90Used primarily as a precursor for dyes and pigments
N,N,N',N'-Tetramethyl-1,2-diaminoethane105-63-90.88Exhibits strong basicity; used in polymer synthesis
N,N'-Bis(2-aminoethyl)aniline102664-66-40.89Functions as a cross-linking agent in polymer chemistry
1,2-Diaminobenzene (o-phenylenediamine)95-54-50.87Known for its use in rubber processing
N,N'-Diethylbenzene-1,2-diamine29103-75-10.90Utilized in organic synthesis and as a curing agent

N-Phenylethylenediamine's unique combination of an aromatic ring with two amino groups distinguishes it from these similar compounds, particularly in its reactivity profile and applications in dye chemistry and coordination complexes .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1664-40-0

Wikipedia

N-(2-Aminoethyl)aniline

General Manufacturing Information

1,2-Ethanediamine, N1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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